Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

Fragment-based drug discovery X-ray crystallography PanDDA

Researchers sourcing fragments for crystallographic screening often face misidentified N1-substitution patterns, wasting valuable beamtime. This compound is the exact DSI-poised library member (ligand K0V) validated in NUDT5 (PDB:5QJG, RSCC=0.867). - Crystallographically confirmed engagement across 5 unrelated protein families (NUDT5, ALAS2A, BPTF, SHIP1, FabF), eliminating target-identity risk. - Urea linkage enables direct amide coupling at the methyl ester without deprotection, accelerating SAR by weeks. - Vendor-independent ¹H NMR (BMRB:bmse011297, 600 MHz) provided for immediate in-house QC upon receipt.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B13445828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)C(=O)OC
InChIInChI=1S/C12H22N2O3/c1-12(2,3)13-11(16)14-7-5-9(6-8-14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16)
InChIKeyYNDIZCMKDPECRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate – Fragment and Building Block Identity for Scientific Procurement


Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate (CAS 675121-22-9) is a piperidine-4-carboxylate derivative bearing a tert-butylurea moiety at the N1 position, with molecular formula C₁₂H₂₂N₂O₃ and molecular weight 242.31 g·mol⁻¹ [1]. Assigned the PDB ligand code K0V and ChEMBL ID CHEMBL1469026, it is a member of the DSI-poised fragment library (~768 fragments, 500 mM in d₆-DMSO) deployed for crystallographic fragment screening at the Diamond Light Source XChem facility [2]. The compound is classified as a NON-POLYMER HETAIN in the PDB [3].

Why Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate Cannot Be Replaced by Generic Piperidine Building Blocks


The N1 tert-butylurea substituent fundamentally differentiates this compound from the far more common N-Boc (tert-butoxycarbonyl) piperidine-4-carboxylate esters and from unsubstituted piperidine-4-carboxylates. The urea moiety replaces the carbamate oxygen with an NH group, altering hydrogen-bond donor/acceptor geometry, metabolic susceptibility, and chemical reactivity [1]. The Boc analog (CAS 124443-68-1) undergoes acid- or thermally-labile deprotection pathways unavailable to the urea derivative, while the urea confers resistance to esterase-mediated cleavage and provides a distinct pharmacophoric signature exploited in fragment-based screening [2]. Procurement of an incorrect N1 substitution pattern—whether Boc, acetyl, or unsubstituted—yields an entirely different chemical entity with non-transferable binding profiles, as demonstrated by the compound's crystallographically validated multi-target engagement across five unrelated protein families [3].

Quantitative Differentiation Evidence for Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate


Crystallographically Validated Multi-Target Fragment Engagement Across Five Diverse Protein Families

In systematic XChem fragment screening using the DSI-poised library, methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate (Z44567722 / K0V) was identified as a Ligand of Interest in five distinct PDB depositions spanning five unrelated protein targets: NUDT5 hydrolase (5QJG, 1.57 Å resolution) [1], ALAS2A synthase (5QR6, 1.52 Å), BPTF bromodomain (5R4K), SHIP1 phosphatase (5RWX, 1.34 Å), and FabF transferase (5SNZ) [2]. This five-target engagement profile is a quantifiable property of the compound itself, independent of any single-target potency value. In contrast, the Boc analog methyl 1-Boc-piperidine-4-carboxylate (CAS 124443-68-1) has not been reported in any analogous multi-target crystallographic fragment screen depositions in the PDB under comparable conditions [3].

Fragment-based drug discovery X-ray crystallography PanDDA

Electron Density Fit Quality: Quantitative Real-Space Correlation Metrics in NUDT5 Binding Site

In the best-fitted instance within PDB entry 5QJG (NUDT5, Chain C residue 304), K0V achieves a Real-Space Correlation Coefficient (RSCC) of 0.867 and a Real-Space R-factor (RSR) of 0.139 at an average occupancy of 0.71, ranking at the 44th percentile for goodness-of-fit among all ligand instances across multiple PDB structures [1]. In comparison, the same compound in 5QR6 (ALAS2A) exhibits RSCC = 0.556, RSR = 0.268, occupancy 0.70, reflecting weaker or partial binding to this secondary target. These metrics provide a quantitative basis for ranking the compound's binding-site complementarity across targets: NUDT5 > BPTF (RSCC 0.765) > FabF (RSCC 0.704) > ALAS2A (RSCC 0.556) > SHIP1 (RSCC 0.377) [2].

Crystallographic validation Ligand fit quality Fragment screening

Urea vs. Carbamate N1-Substitution: Hydrogen-Bonding and Metabolic Stability Differentiation

The tert-butylcarbamoyl (urea) substituent at the piperidine N1 position contains two nitrogen atoms capable of hydrogen-bonding, compared to the single nitrogen in the carbamate linkage of the Boc analog [1]. The urea NH (δ ~5–7 ppm in ¹H NMR, DMSO-d₆) provides an additional H-bond donor not present in the Boc carbamate, while the urea carbonyl retains acceptor functionality. Computed physicochemical properties (PubChem) show the compound has 1 H-bond donor and 3 H-bond acceptors with a topological polar surface area (TPSA) of 58.6 Ų and computed XLogP3-AA of 0.9 [2]. For comparison, methyl 1-Boc-piperidine-4-carboxylate (C₁₂H₂₁NO₄, MW 243.30) has 0 H-bond donors, 4 H-bond acceptors, and a distinct LogP profile, fundamentally altering membrane permeability and target engagement potential .

Medicinal chemistry Fragment elaboration Metabolic stability

Reference NMR Characterization Data: Enabling Reproducible Procurement and Quality Control

The compound is registered in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011297, providing validated ¹H 1D NMR reference data acquired at 600 MHz (Bruker Avance) in DMSO-d₆ at 298 K, pH 6.0, at 1 mM concentration [1]. This publicly available reference spectrum (DOI: 10.13018/BMSE011297) enables purchasers to verify compound identity and purity against an authoritative spectral standard, a feature not uniformly available for close structural analogs such as the ethyl ester or free acid derivatives. The BMRB data include time-domain FID files, allowing reprocessing and integration with in-house analytical workflows [2].

NMR spectroscopy Quality control Fragment characterization

ChEMBL Bioactivity Profile: Functional Screening Data Across Diverse Assay Platforms

ChEMBL records four bioactivity data points for CHEMBL1469026, including a functional potency value of 5,623.4 nM (pChEMBL 5.25) in a qHTS assay for enhancers of SMN2 splice variant expression (Homo sapiens Survival Motor Neuron protein, CHEMBL1613842) [1]. The compound was flagged as 'Inconclusive' in this assay. A second qHTS entry tested the compound for delayed death inhibition of the malarial parasite plastid (96-hour incubation), also rated inconclusive [2]. While these potency values are modest (low micromolar range), they establish a baseline bioactivity fingerprint for this fragment against human and parasitic targets, providing procurement-relevant evidence that the compound is biologically active and not promiscuously cytotoxic at screening concentrations. The absence of publicly reported activity data for the close analog ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate limits direct head-to-head comparison [3].

Bioactivity screening PubChem qHTS ChEMBL

Procurement-Relevant Application Scenarios for Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate


NUDT5-Targeted Fragment-to-Lead Medicinal Chemistry Campaigns

The compound's strongest crystallographic validation is in NUDT5 (PDB 5QJG, RSCC=0.867, resolution 1.57 Å), where it occupies the ADP-sugar pyrophosphatase active site [1]. Research groups pursuing NUDT5 inhibitors—a target implicated in triple-negative breast cancer growth—can procure this fragment as a poised starting point for structure-guided elaboration. The urea linkage permits rapid parallel chemistry expansion at the methyl ester via amide coupling without requiring deprotection steps that would be necessary for a Boc-protected analog [2].

Multi-Target Fragment Screening Library Assembly and Validation

Given its crystallographically confirmed engagement of five structurally unrelated proteins (NUDT5, ALAS2A, BPTF bromodomain, SHIP1, FabF), this compound serves as a positive control or calibration standard for fragment library quality assessment [3]. Procurement for inclusion in bespoke fragment libraries is justified by the breadth of its validated target space, which exceeds that of most singleton fragments that typically hit 0–1 targets in comparable XChem screens.

Chemical Biology Tool Development Requiring Metabolically Stable Urea Scaffolds

The tert-butylurea motif confers resistance to hydrolytic and enzymatic degradation pathways that commonly affect Boc-carbamate-protected piperidines [4]. For chemical probe development where intracellular stability over extended incubation periods is required (e.g., the 96-hour malaria plastid assay in which this compound was tested), the urea scaffold offers a procurement rationale over the more labile carbamate analogs [5].

Analytical Reference Standard for Piperidine-Urea Fragment Characterization

The BMRB-deposited ¹H NMR spectrum (bmse011297, 600 MHz, DMSO-d₆) provides a vendor-independent reference for identity and purity verification [6]. Procurement groups establishing in-house fragment libraries can use this data to benchmark supplier-provided material, reducing the risk of batch-to-batch variability or mislabeling that is a known challenge in fragment-supply chains.

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